(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
Brand Name: Vulcanchem
CAS No.: 152646-80-5
VCID: VC8243499
InChI: InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Molecular Formula: C44H32OP2
Molecular Weight: 638.7 g/mol

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

CAS No.: 152646-80-5

Cat. No.: VC8243499

Molecular Formula: C44H32OP2

Molecular Weight: 638.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide - 152646-80-5

Specification

CAS No. 152646-80-5
Molecular Formula C44H32OP2
Molecular Weight 638.7 g/mol
IUPAC Name [1-[(7bR)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane
Standard InChI InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1
Standard InChI Key FGCOBHONSPZNLU-JXDVSCHGSA-N
Isomeric SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9

Introduction

Synthesis and Preparation

BINAPO is typically synthesized via partial oxidation of BINAP. While the precise conditions for monooxide formation are less documented than those for the dioxide (BINAP oxide), key methodologies include:

Aerobic Oxidation

Aerobic oxidation of BINAP in the presence of transition metal complexes (e.g., RuCl₂(P-P)(L)₂) selectively oxidizes one phosphine group to a phosphine oxide . This method leverages the stabilizing effect of the metal center to control oxidation specificity.

Controlled Oxidation

MethodOxidizing AgentCatalystYield/Selectivity
Aerobic oxidationO₂RuCl₂(P-P)(L)₂High selectivity
Chemical oxidationt-BuOOHNoneModerate

Structural and Physical Properties

Molecular Geometry

The binaphthyl backbone adopts a staggered conformation with a dihedral angle between the naphthyl planes. For the dioxide (BINAP oxide), this angle is reported as 94.17° , but data for the monooxide remain scarce. The phosphine oxide group introduces steric and electronic asymmetry, influencing coordination behavior.

Spectroscopic Data

  • IR: Absorption bands for P=O (1200–1300 cm⁻¹) and C-O stretches (1240–1238 cm⁻¹) .

  • NMR: Distinct shifts for the diphenylphosphine and phosphine oxide groups in ³¹P NMR .

Catalytic Applications

BINAPO serves as a versatile ligand in asymmetric catalysis, particularly in ruthenium(II) and palladium(II) complexes.

Ruthenium-Catalyzed Reactions

BINAPO acts as a six-electron donor (P, O, η²-naphthyl) in Ru(II) complexes, enabling diverse reactivity:

  • Hydrogenation: Chiral Ru complexes with BINAPO achieve high enantioselectivity in asymmetric hydrogenation .

  • C–H Activation: Facilitates ortho-selective functionalization of aromatic compounds via transition metal-mediated pathways .

Palladium-Catalyzed Systems

In palladium chemistry, BINAPO derivatives participate in:

  • Cycloaddition: Diels-Alder and related reactions with enhanced stereoselectivity .

  • Halocyclization: Promotes enantioselective bromocyclization, with inhibition of background reactions by additives like PPh₃ .

Comparative Analysis of BINAP Derivatives

The table below contrasts key properties of BINAP, BINAPO (monooxide), and BINAP oxide (dioxide):

PropertyBINAPBINAPO (Monooxide)BINAP Oxide (Dioxide)
Oxidation StateP(III)P(III), P(V)P(V)
Coordination ModeBidentate (P–P)Tridentate (P, O, η²)Bidentate (P=O)
Chiral InductionHighModerateLow
Thermal StabilityHighModerateHigh

Research Challenges and Future Directions

  • Selective Oxidation: Developing methods to reliably stop oxidation at the monooxide stage remains challenging.

  • Mechanistic Studies: Elucidating the role of the η²-naphthyl interaction in catalytic cycles is an active area of research .

  • Heterobimetallic Systems: Exploring BINAPO in multinuclear complexes for enhanced cooperativity.

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